molecular formula C19H20N4O3 B2600582 5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921579-58-0

5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2600582
CAS RN: 921579-58-0
M. Wt: 352.394
InChI Key: WYEAUDZBKFAXGC-UHFFFAOYSA-N
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Description

5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine-Dione and Maleimide Scaffolds

  • Application: Pyrrolidine-2,5-dione and maleimide are key scaffolds in various organic substances, crucial in organic synthesis, medicinal chemistry, and drug development. They hold significance due to their derivatives gaining increasing attention in these fields (Yan et al., 2018).

Synthesis of Pyridylpyrroles

  • Application: Efficient synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles from 1,3-diones and 2-(aminomethyl)pyridine highlights the importance of pyrrolidine scaffolds in creating novel compounds (Klappa et al., 2002).

Synthesis of Pyrimido Pyrrole-Dione Derivatives

  • Application: Novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives shows their utility in organic chemistry, and their unique electrochemical properties indicate potential for diverse applications (Mitsumoto & Nitta, 2004).

Multicomponent Synthesis of Pyridine-Pyrimidines

  • Application: The efficient synthesis of pyridine-pyrimidines using a three-component reaction highlights the adaptability of pyrrolidine-based compounds in creating complex molecular structures (Rahmani et al., 2018).

Corrosion Inhibition Studies

  • Application: 1H-pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel, showcasing their potential in industrial applications (Zarrouk et al., 2015).

Antithrombotic Compound Synthesis

  • Application: The synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester demonstrates their relevance in medicinal chemistry, particularly in the development of antithrombotic compounds (Furrer et al., 1994).

Amnesia-Reversal Activity

  • Application: Dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a class of cyclic imides, have been evaluated for reversing electroconvulsive shock-induced amnesia in mice, suggesting potential therapeutic applications in neurology (Butler et al., 1987).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-5-7-13(8-6-12)23-18(25)16-15(20-19(23)26)14(11-21(16)2)17(24)22-9-3-4-10-22/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAUDZBKFAXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)N4CCCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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